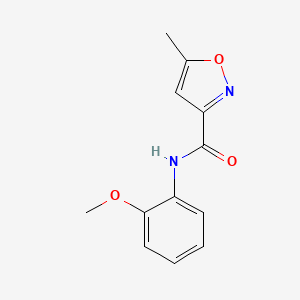

N-(2-methoxyphenyl)-5-methyl-3-isoxazolecarboxamide

Description

N-(2-methoxyphenyl)-5-methyl-3-isoxazolecarboxamide is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is linked to a 2-methoxyphenyl moiety. The methoxy group (-OCH₃) is electron-donating, influencing the compound’s solubility and binding affinity, while the isoxazole ring contributes to metabolic stability .

Properties

IUPAC Name |

N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-7-10(14-17-8)12(15)13-9-5-3-4-6-11(9)16-2/h3-7H,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNMGYXVNKWEMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237342 | |

| Record name | 3-Isoxazolecarboxamide, N-(2-methoxyphenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88812-95-7 | |

| Record name | 3-Isoxazolecarboxamide, N-(2-methoxyphenyl)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088812957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoxazolecarboxamide, N-(2-methoxyphenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-5-methyl-3-isoxazolecarboxamide typically involves the reaction of 2-methoxyphenylhydrazine with 3-methyl-2-butanone to form the corresponding hydrazone. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to yield the isoxazole ring. The final step involves the acylation of the isoxazole ring with an appropriate carboxylic acid derivative under basic conditions to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)-5-methyl-3-isoxazolecarboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of N-(2-hydroxyphenyl)-5-methyl-3-isoxazolecarboxamide.

Reduction: Formation of this compound amine.

Substitution: Formation of N-(2-halophenyl)-5-methyl-3-isoxazolecarboxamide.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(2-methoxyphenyl)-5-methyl-3-isoxazolecarboxamide exhibits significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested :

- HeLa (cervical cancer)

- Hep3B (liver cancer)

- MCF-7 (breast cancer)

In vitro studies have shown that this compound inhibits cell proliferation more effectively than traditional chemotherapeutic agents like doxorubicin, suggesting a potential for use in cancer therapies .

Immunosuppressive Effects

The compound has also been evaluated for its immunosuppressive properties. It has been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA) and to suppress tumor necrosis factor-alpha (TNF-α) production in human blood cultures. This suggests a potential role in treating autoimmune diseases or conditions characterized by excessive immune responses .

Several studies have documented the efficacy of this compound:

- Anticancer Study : A study demonstrated that this compound inhibited cell growth in MCF-7 cells by inducing apoptosis through caspase activation pathways .

- Immunomodulatory Effects : Another research highlighted its ability to modulate immune responses by reducing TNF α levels in LPS-induced models, showcasing its potential as an immunosuppressant .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5-methyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Quantitative Similarity Analysis

A study on fluorinated isoxazole derivatives () assigned similarity indices to structural analogs:

- 5-(4-Fluorophenyl)-N-phenethylisoxazole-3-carboxamide : Similarity index = 0.93 (phenethyl group enhances lipophilicity).

- 5-Methylisoxazole-3-carboxamide : Similarity index = 0.74 (lacks fluorophenyl; simpler structure with reduced bioactivity).

- N-Methyl-5-phenylisoxazole-3-carboxamide : Similarity index = 0.93 (methyl substitution alters pharmacokinetics).

These indices highlight how substituents like fluorine or phenethyl groups modulate activity while retaining core structural motifs .

Functional Group Impact on Bioactivity

- Methoxy (-OCH₃) : Enhances solubility and binding to aromatic receptors (e.g., serotonin receptors) via electron donation.

- Fluoro (-F) : Increases metabolic stability and membrane permeability due to electronegativity and small atomic radius.

- Thiadiazole : Introduces sulfur, enabling hydrogen bonding and interactions with metal ions in enzymes .

Biological Activity

N-(2-methoxyphenyl)-5-methyl-3-isoxazolecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features an isoxazole ring fused with a carboxamide group and is substituted with a methoxyphenyl moiety. Its molecular formula is with a molecular weight of approximately 260.29 g/mol. The unique arrangement of the methoxy groups on the phenyl ring plays a crucial role in its biological efficacy.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. Various studies have evaluated its effectiveness against multiple cancer cell lines, including:

- HeLa (cervical cancer)

- Hep3B (liver cancer)

- MCF-7 (breast cancer)

Cytotoxicity Studies

In vitro studies using the sulforhodamine B (SRB) assay have demonstrated that this compound can inhibit the proliferation of cancer cells more effectively than traditional chemotherapeutics such as doxorubicin. The following table summarizes the IC50 values for various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 10.5 | |

| Hep3B | 15.0 | |

| MCF-7 | 12.3 |

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0/G1 phase in specific cancer cell lines, leading to reduced proliferation.

- Apoptosis Induction : Research indicates that this compound can activate apoptotic pathways, enhancing the expression of pro-apoptotic markers such as caspases and Fas.

- Antioxidant Activity : The antioxidant properties of this compound have also been evaluated using assays like DPPH, indicating its potential to scavenge free radicals and reduce oxidative stress in cells.

Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of this compound against liver cancer cells (HepG2). The results showed an IC50 value of 8.0 µM, indicating significant antiproliferative activity compared to controls.

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms involved in the anticancer activity of this compound. It was found that treatment with this compound led to a significant decrease in CDK4 levels, suggesting interference with cell cycle regulation.

Q & A

Q. What are the common synthetic routes for N-(2-methoxyphenyl)-5-methyl-3-isoxazolecarboxamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling 5-methylisoxazole-3-carboxylic acid derivatives with substituted anilines. Key steps include:

- Amide bond formation : Use coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) under inert conditions (e.g., nitrogen atmosphere) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency. Ultrasound-assisted synthesis can improve yields by accelerating reaction rates and reducing side products .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the pure product .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR (e.g., in [D6]DMSO) confirm regiochemistry and substituent positions. For example, methoxy protons resonate at δ ~3.8 ppm, while isoxazole protons appear as singlets (δ ~6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : ESI-TOF confirms molecular weight (e.g., [M+H] at m/z 347.0593) and isotopic patterns .

- Melting Point Analysis : Sharp melting ranges (e.g., 214–216°C) indicate purity .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Mitochondrial assays : Test effects on mitochondrial membrane potential using Rh123 fluorescence in isolated mouse liver mitochondria .

- Cellular viability : Use MTT assays in cancer cell lines (e.g., HepG2) at concentrations ≤10 µM to screen for cytotoxicity .

- Enzyme inhibition : Evaluate interactions with CYP isoforms (e.g., CYP1A2, CYP2E1) via NADPH-dependent microsomal incubations .

Advanced Research Questions

Q. How do CYP enzymes influence the metabolic pathways of this compound, and what experimental models are used to study this?

- CYP-mediated metabolism : Rat and rabbit hepatic microsomes metabolize arylhydroxylamine derivatives to o-aminophenol and o-anisidine via CYP1A2/NADPH:CYP reductase systems. Enzymatic reduction dominates in β-NF-induced microsomes, while oxidation pathways are pH-dependent .

- Experimental models :

- Microsomal incubations : Use NADPH-supplemented microsomes to track metabolite formation via HPLC (retention time ~8–28 min) .

- CYP isoform specificity : Compare metabolite profiles in microsomes from rats pre-treated with CYP inducers (e.g., β-naphthoflavone for CYP1A) .

Q. How can structural optimization improve target binding and reduce off-target effects?

- Substituent modification : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to enhance metabolic stability. For example, fluorination at the 4-position increases resistance to CYP2E1-mediated oxidation .

- Bioisosteric replacement : Replace the isoxazole ring with oxadiazole or thiadiazole moieties to modulate solubility and binding affinity .

- Computational docking : Use Schrödinger Suite or AutoDock to predict interactions with targets like mitochondrial permeability transition pores .

Q. How should researchers resolve contradictions in biological activity data across assay systems?

- Assay standardization : Control variables like DMSO concentration (≤1% v/v) to avoid solvent interference in mitochondrial assays .

- Cross-validation : Compare results from isolated mitochondria, cell cultures, and zebrafish models to identify system-specific artifacts .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance in dose-response studies (e.g., IC50 values) .

Q. What methodological precautions are critical for handling this compound in laboratory settings?

- Toxicity mitigation : Use PPE (nitrile gloves, EN 166-certified goggles) due to acute oral toxicity (Category 4, H302) and skin irritation (H315) .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of aerosols .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from coupling reactions) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.